The presence of chlorine atoms (Cl) on the molecule's benzene rings can introduce several properties. Chlorine can enhance a molecule's acidity and lipophilicity (fat solubility) which can be useful in pharmaceutical research for designing drugs that are better absorbed by the body []. Additionally, chlorine substitution can influence a molecule's interaction with biological targets.
The cyano group (CN) is a common functional group in medicinal chemistry known for its electron-withdrawing properties. This can affect a molecule's biological activity in various ways, including enhancing binding affinity to enzymes or receptors.
The combination of chlorine and cyano groups might be of interest for designing new drugs, especially those targeting enzymes or receptors. The lipophilicity of the molecule could also be advantageous for cell penetration.
Aromatic carboxylic acids like 2-Cl-4-(4-Cl-3-CN)PhBA can be used as building blocks for the synthesis of new materials with specific properties. The chlorine and cyano groups could influence properties like thermal stability or conductivity.